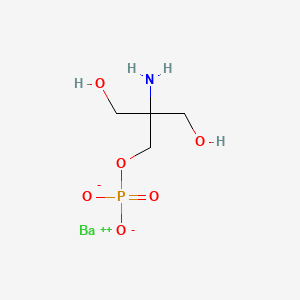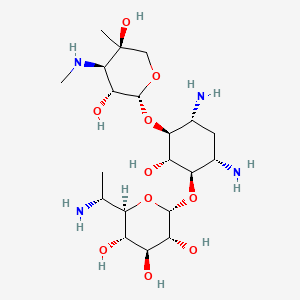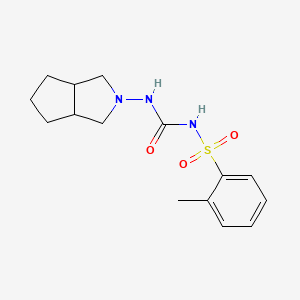
N-(3-Aminopropyl)-4-Aminobutanal
説明
N-(3-Aminopropyl)-4-Aminobutanal, commonly known as APB, is a chemical compound that belongs to the family of psychoactive substances. APB is a derivative of gamma-aminobutyric acid (GABA) and is structurally similar to amphetamines. APB is known for its psychoactive effects, particularly its ability to induce euphoria, enhance sensory perception, and increase sociability.
科学的研究の応用
Enzymatic Properties and Kinetics
N-(3-Aminopropyl)-4-Aminobutanal, as a substrate for specific enzymes, has been studied for its interaction and reaction kinetics. For example, the enzyme 4-Aminobutanal dehydrogenase, purified from a Pseudomonas species, shows high activity toward aminoaldehydes including 4-aminobutanal and 3-aminopropanal. The enzyme's kinetic constants and its reactivity with various substrates have been documented in detail (Callewaert, Rosemblatt, & Tchen, 1974).
Therapeutic Applications
In the context of therapeutic applications, certain derivatives of N-(3-Aminopropyl)-4-Aminobutanal have shown potential. For instance, aminoaldehydes derived from the oxidation of polyamines, such as N-(3-Aminopropyl)-4-Aminobutanal, have demonstrated inhibitory effects on the vitality and growth of parasites like Leishmania infantum. This suggests potential use in therapeutic treatments against such parasites (Massa et al., 2010).
Plant Stress Response Mechanisms
Research into Arabidopsis thaliana has revealed that polyamines can be a source of 4-aminobutyrate (GABA) in plants under abiotic stress. The catabolism of putrescine involves the production of 4-aminobutanal, which is then used for GABA synthesis. This provides insights into the stress response mechanisms in plants (Zarei, Trobacher, & Shelp, 2016).
Role in Polyamine Metabolism
N-(3-Aminopropyl)-4-Aminobutanal plays a significant role in polyamine metabolism. For example, in thermophilic microbes, long-chain and branched polyamines such as N 4-aminopropylspermidine are essential for stabilizing nucleic acids and enhancing protein synthesis at high temperatures. The synthesis pathways of these polyamines involve N-(3-Aminopropyl)-4-Aminobutanal as an intermediate (Fukuda, Hidese, & Fujiwara, 2015).
Biochemical Research and Biosensor Applications
The compound has also found applications in biochemical research and biosensor construction. For instance, N-(3-Aminopropyl)pyrrole has been covalently coupled with alginate to create a pyrrole-alginate conjugate for biosensor applications. This showcases the utility of N-(3-Aminopropyl)-4-Aminobutanal derivatives in developing advanced biosensing technologies (Abu-Rabeah et al., 2004).
特性
IUPAC Name |
4-(3-aminopropylamino)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-4-3-6-9-5-1-2-7-10/h7,9H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZUMEMWAPJNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303916 | |
| Record name | 4-[(3-Aminopropyl)amino]butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-(3-Aminopropyl)-4-aminobutanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012135 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-(3-aminopropyl)-4-aminobutanal | |
CAS RN |
136849-70-2 | |
| Record name | 4-[(3-Aminopropyl)amino]butanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136849-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-Aminopropyl)amino]butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)

